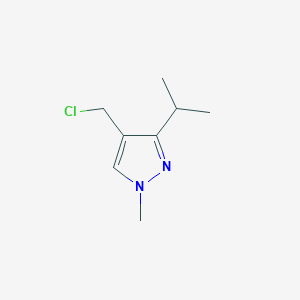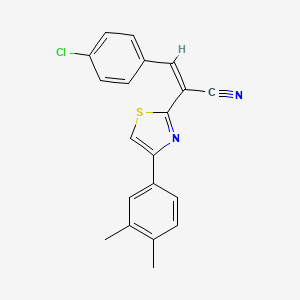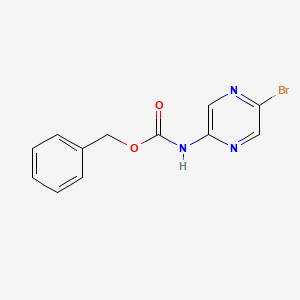
4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as Clomethiazole and is a synthetic derivative of thiamine, a vitamin B1 analog.
Mecanismo De Acción
The exact mechanism of action of clomethiazole is not fully understood. However, it is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, by binding to the GABA-A receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Clomethiazole has been shown to have various biochemical and physiological effects. It has been found to decrease the release of excitatory neurotransmitters such as glutamate and increase the release of inhibitory neurotransmitters such as GABA. It has also been shown to decrease the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of excitotoxicity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomethiazole has several advantages and limitations for use in lab experiments. One major advantage is that it has been extensively studied and has a well-established pharmacological profile. It is also readily available and relatively inexpensive. However, one major limitation is that it has a narrow therapeutic window and can cause respiratory depression and sedation at higher doses.
Direcciones Futuras
There are several future directions for the study of clomethiazole. One potential area of research is its use in the treatment of traumatic brain injury and stroke. It has also been suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of clomethiazole and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole involves the reaction of 2-methyl-3-propan-2-yl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methylhydrazine and formaldehyde. The final product is obtained by treating the resulting intermediate with hydrogen chloride gas.
Aplicaciones Científicas De Investigación
Clomethiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, sedative, anxiolytic, and hypnotic properties. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, traumatic brain injury, and stroke.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-methyl-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYCJLGFNDTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)


![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)
![3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2960807.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2960814.png)
![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)